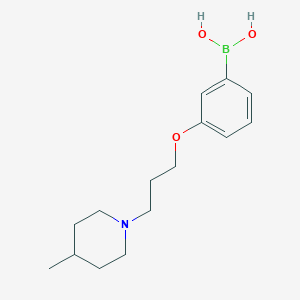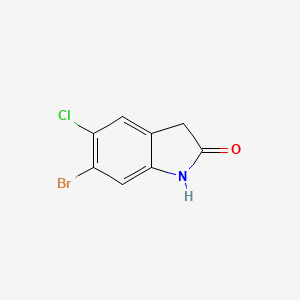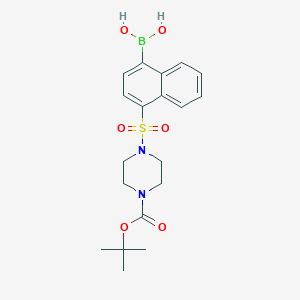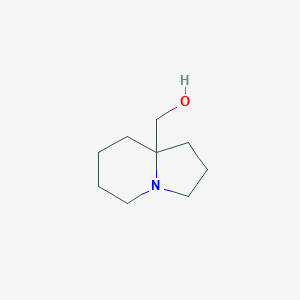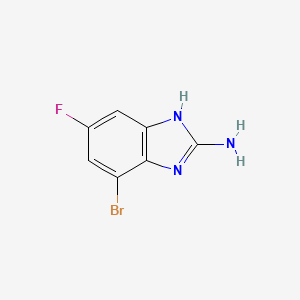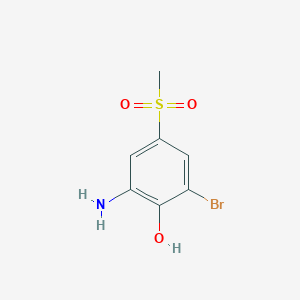
2-氨基-6-溴-4-(甲磺酰基)苯酚
描述
“2-Amino-6-bromo-4-(methylsulfonyl)phenol” is a compound with the molecular formula C7H8BrNO3S . It is a derivative of phenol, which is an antiseptic and disinfectant .
Molecular Structure Analysis
The molecular structure of “2-Amino-6-bromo-4-(methylsulfonyl)phenol” consists of a phenol group, an amino group, a bromo group, and a methylsulfonyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
As a derivative of phenol, “2-Amino-6-bromo-4-(methylsulfonyl)phenol” may exhibit similar reactivity. Phenols are known to be weak organic acids that can neutralize bases to form salts and water in exothermic reactions .科学研究应用
芳基恶二唑苯并恶嗪酮的制备
该化合物用作通过 Suzuki-Miyaura 反应制备 (芳基)恶二唑苯并恶嗪酮的反应物 。Suzuki-Miyaura 反应是一种交叉偶联反应,在有机化学中经常用于合成聚酚类结构、天然产物、药物和聚合物。
铜催化的氧化胺化
“2-氨基-6-溴-4-(甲磺酰基)苯酚”用于通过 C-H 和 C-N 键活化进行苯并恶唑和相关唑类铜催化的氧化胺化 。该过程在合成复杂的含氮分子中具有重要意义,这些分子在许多生物活性化合物中普遍存在。
蛋白酪氨酸磷酸酶 1B 抑制剂的合成
该化合物用于合成 N-(烷氧基苯基)-氨基羰基苯甲酸衍生物,这些衍生物可作为蛋白酪氨酸磷酸酶 1B 抑制剂 。这些抑制剂在治疗 II 型糖尿病和肥胖症方面具有潜在的治疗应用。
COX-2 抑制剂的开发
“2-氨基-6-溴-4-(甲磺酰基)苯酚”用于设计和合成新的 2-(4-(甲磺酰基)苯基)-N-苯基咪唑[1,2-a]吡啶-3-胺,它们可作为选择性 COX-2 抑制剂 。COX-2 抑制剂是一种非甾体抗炎药 (NSAID),直接靶向 COX-2,COX-2 是一种负责炎症和疼痛的酶。
安全和危害
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-6-bromo-4-(methylsulfonyl)phenol may also interact with various biological targets.
Mode of Action
It’s worth noting that amines, like the one present in this compound, are chemical bases that can neutralize acids to form salts plus water . This acid-base reaction is exothermic and could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
2-Amino-6-bromo-4-(methylsulfonyl)phenol plays a significant role in biochemical reactions due to its reactive functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the bromine atom can engage in halogen bonding and electrophilic substitution reactions. The methylsulfonyl group enhances the compound’s solubility and stability. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic efficiency and substrate specificity .
Cellular Effects
2-Amino-6-bromo-4-(methylsulfonyl)phenol exhibits diverse effects on different types of cells and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may influence the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These cellular effects are crucial for understanding the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
The molecular mechanism of 2-Amino-6-bromo-4-(methylsulfonyl)phenol involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins, altering their conformation and activity. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, 2-Amino-6-bromo-4-(methylsulfonyl)phenol can influence gene expression by interacting with transcription factors or epigenetic regulators. These molecular interactions are essential for understanding how this compound exerts its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-bromo-4-(methylsulfonyl)phenol can change over time due to its stability and degradation. This compound may undergo chemical transformations, leading to the formation of metabolites with different biological activities. Long-term exposure to 2-Amino-6-bromo-4-(methylsulfonyl)phenol can result in cumulative effects on cellular functions, such as alterations in cell proliferation, differentiation, and viability. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of 2-Amino-6-bromo-4-(methylsulfonyl)phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular functions or providing therapeutic benefits. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and systemic toxicity. Identifying the threshold doses and understanding the dose-response relationship is essential for determining the safe and effective use of this compound in preclinical and clinical studies .
Metabolic Pathways
2-Amino-6-bromo-4-(methylsulfonyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized through oxidation, reduction, conjugation, and other biochemical reactions. The metabolites formed during these processes can have different biological activities and effects on cellular functions. Understanding the metabolic pathways of 2-Amino-6-bromo-4-(methylsulfonyl)phenol is crucial for predicting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2-Amino-6-bromo-4-(methylsulfonyl)phenol within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffused into cells. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. Understanding the transport and distribution of 2-Amino-6-bromo-4-(methylsulfonyl)phenol is essential for predicting its bioavailability and therapeutic efficacy .
Subcellular Localization
2-Amino-6-bromo-4-(methylsulfonyl)phenol exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, influencing the functions of these organelles. Understanding the subcellular localization of 2-Amino-6-bromo-4-(methylsulfonyl)phenol is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-amino-6-bromo-4-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQNATBOPYYDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


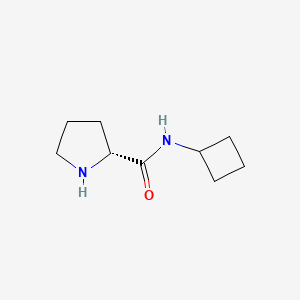
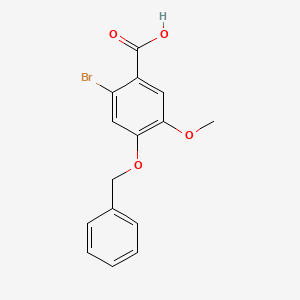

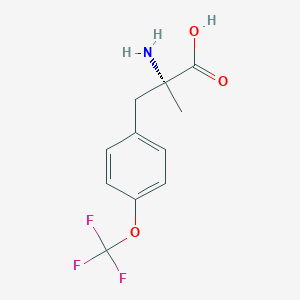
![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)
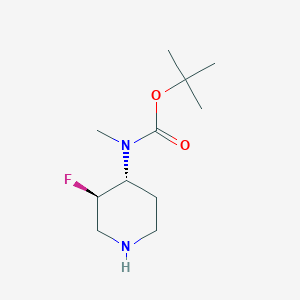
![6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1447255.png)
